molecular formula C7H4BrNOS B8786832 3-bromothieno[3,2-c]pyridin-6(5H)-one

3-bromothieno[3,2-c]pyridin-6(5H)-one

Cat. No.: B8786832
M. Wt: 230.08 g/mol
InChI Key: FDEUKBJPUHZFPW-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-c]pyridin-6(5H)-one is a heterocyclic compound featuring a fused thienopyridine core substituted with a bromine atom at the 3-position.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-5H-thieno[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-7(10)9-2-4(5)6/h1-3H,(H,9,10)

InChI Key

FDEUKBJPUHZFPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)C(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 3-Bromothieno[3,2-c]pyridin-6(5H)-one: Contains a bromine atom at the 3-position, a sulfur atom in the thiophene ring, and a lactam (cyclic amide) group.
  • Thieno[2,3-d]pyrimidin-6(5H)-one derivatives: Feature a pyrimidine ring fused to thiophene. Substituents include methoxy, methylsulfanyl, and phenyl groups (e.g., compounds 5b and 7c in –2).
  • 5-Chloro-6-phenylpyridazin-3(2H)-one (): A pyridazinone core with chlorine and phenyl substituents, lacking the thiophene moiety.

Key Differences :

  • The bromine atom in 3-bromothieno[3,2-c]pyridin-6(5H)-one introduces steric bulk and electronic effects distinct from methoxy or methylsulfanyl groups in analogs. Bromine’s electronegativity may polarize the aromatic system, increasing susceptibility to nucleophilic substitution compared to sulfur- or oxygen-containing substituents .

Physicochemical Properties

A comparison of melting points, spectral data, and molecular weights is summarized below:

Compound Name Molecular Formula Melting Point (°C) IR (C=O stretch, cm⁻¹) Key NMR Shifts (δ, ppm)
3-Bromothieno[3,2-c]pyridin-6(5H)-one* C₇H₄BrNOS N/A ~1730 (estimated) N/A
5b () C₁₄H₁₃N₂O₃S₂ 154–156 1736 2.59 (s, CH₃S), 3.91 (s, OCH₃)
7c () C₁₅H₁₆N₃O₂S₂ 183–185 1731 2.53 (s, CH₃S), 2.95 (s, N(CH₃)₂)
9c () C₁₅H₁₅N₂O₂S₃ Viscous oil 1733 1.28 (t, CH₂CH₃), 2.59 (s, CH₃S)

*Note: Data for 3-bromothieno[3,2-c]pyridin-6(5H)-one inferred from analogs.

  • Melting Points: Brominated compounds often exhibit higher melting points due to increased molecular weight and halogen bonding, but 3-bromothieno[3,2-c]pyridin-6(5H)-one’s lower ring saturation compared to pyrimidinones (e.g., 7c) may reduce crystallinity.
  • IR Spectroscopy : The lactam C=O stretch (~1730 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from bromine substitution .

Reactivity Differences :

  • Bromine in 3-bromothieno[3,2-c]pyridin-6(5H)-one facilitates Suzuki or Ullmann couplings, whereas methylsulfanyl or methoxy groups in analogs (e.g., 5b, 7c) are less reactive in metal-catalyzed reactions .

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